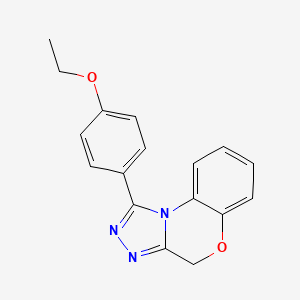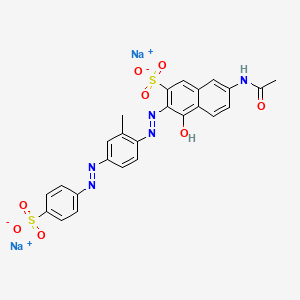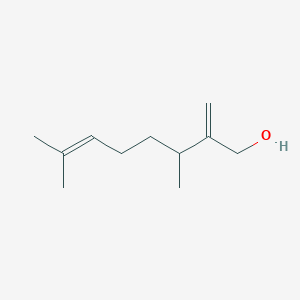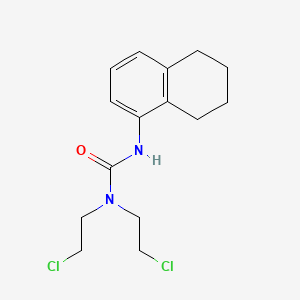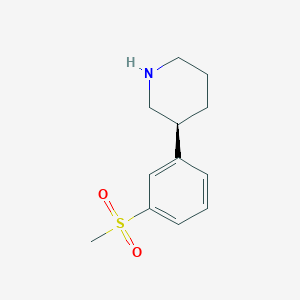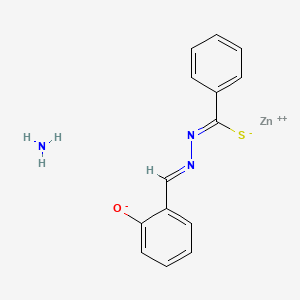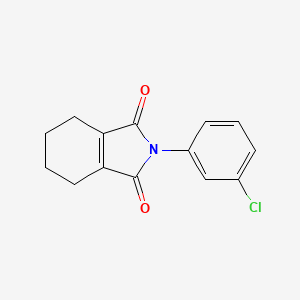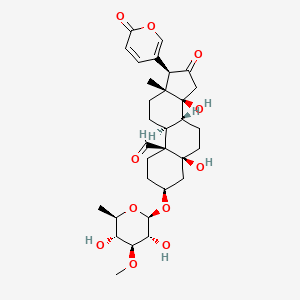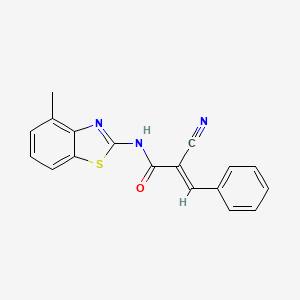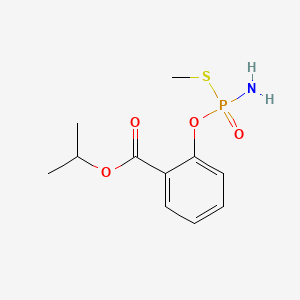
Eicosyl hexacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosyl hexacosanoate is a long-chain ester compound with the molecular formula C46H92O2. It is composed of eicosyl alcohol and hexacosanoic acid. This compound is known for its significant role in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Eicosyl hexacosanoate can be synthesized through the esterification reaction between eicosyl alcohol and hexacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{C}_2\text{H}_5\text{OH} + \text{C}_2\text{H}_5\text{COOH} \rightarrow \text{C}_2\text{H}_5\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure and high-temperature conditions to increase the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Eicosyl hexacosanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield eicosyl alcohol and hexacosanoic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves using a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of esters.
Major Products Formed
Hydrolysis: Eicosyl alcohol and hexacosanoic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Eicosyl alcohol.
Scientific Research Applications
Eicosyl hexacosanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research explores its potential as a component in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, surfactants, and cosmetics due to its long-chain structure and stability.
Mechanism of Action
The mechanism of action of eicosyl hexacosanoate involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing eicosyl alcohol and hexacosanoic acid, which can then participate in various metabolic pathways. The compound’s long-chain structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Hexacosanoic acid:
Eicosyl alcohol:
Uniqueness
Eicosyl hexacosanoate is unique due to its combination of a long-chain alcohol and a long-chain fatty acid, resulting in a compound with distinct physical and chemical properties. Its stability and biocompatibility make it valuable in various applications, distinguishing it from other long-chain esters.
Properties
CAS No. |
121877-83-6 |
|---|---|
Molecular Formula |
C46H92O2 |
Molecular Weight |
677.2 g/mol |
IUPAC Name |
icosyl hexacosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-29-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
InChI Key |
QUULGYZOHAYXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)
